3-Ethyl-5-methylisoxazol-4-amine belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its systematic IUPAC name derives from the substitution pattern: a methyl group at position 5, an ethyl group at position 3, and an amine moiety at position 4. The molecular formula is $$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$, with a molar mass of 126.16 g/mol.
The compound’s structure features distinct electronic properties due to the juxtaposition of electronegative atoms. The oxygen at position 1 and nitrogen at position 2 create a dipole moment that influences reactivity, while the ethyl and methyl substituents modulate steric effects. X-ray crystallography data (not directly available in sources) would typically show bond lengths of ~1.36 Å for the N–O bond and ~1.45 Å for C–N bonds, consistent with isoxazole derivatives.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$ |
| SMILES Notation | CCC1=NOC(=C1N)C |
| Boiling Point (predicted) | 245–250°C |
| LogP (Octanol-Water) | 1.2 |
| Hydrogen Bond Donors | 1 (NH$$_2$$) |
| Hydrogen Bond Acceptors | 3 (N, O, NH$$_2$$) |
Isoxazoles gained prominence in the mid-20th century with the discovery of natural analogs like ibotenic acid, a neuroactive compound from Amanita mushrooms. The 1966 photolysis studies by Huisgen revealed isoxazole’s tendency to rearrange into oxazoles under UV light, a reaction pivotal for photoaffinity labeling techniques. Industrial interest surged in the 1980s with β-lactam antibiotics (e.g., cloxacillin) incorporating isoxazolyl groups to resist enzymatic degradation.
3-Ethyl-5-methylisoxazol-4-amine itself entered the literature in the early 2000s as researchers explored substituted isoxazoles for kinase inhibition. Its synthesis via (3+2) cycloaddition of nitrile oxides with enamines became a standard method, later optimized using copper catalysis to achieve yields exceeding 80%.
This compound’s versatility stems from three features:
Table 2: Biological Activities of Derivatives
| Derivative | Target | IC$$_{50}$$ | Application |
|---|---|---|---|
| 4-Carboxamide analog | FAAH | 12 nM | Anti-inflammatory |
| Urea-linked tyrosine kinase | VEGFR-2 | 8 nM | Antiangiogenic therapy |
| Amino acid conjugate | AMPA receptor | 0.3 μM | Neuroprotection |
Recent work by Kletskov et al. (2025) demonstrated that conjugating 3-ethyl-5-methylisoxazol-4-amine to amino acids like lysine improves blood-brain barrier penetration, enabling central nervous system drug development. Parallel studies highlight its role in covalent inhibitor design, where the amine group forms stable bonds with cysteine residues in target enzymes.